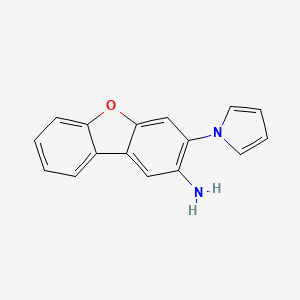
(3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine: is a chemical compound with a complex structure that includes a pyrrole ring fused to a dibenzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine typically involves multi-step organic reactions. One common method includes the reaction of dibenzofuran with a pyrrole derivative under specific conditions. For example, a mixture of starting materials can be stirred in a solvent like [BMIM]OH at elevated temperatures (75–80°C) for a certain period (110–120 minutes) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors or other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or nitro groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine: Potential medicinal applications include the development of new drugs. The compound’s ability to interact with biological targets could lead to the discovery of new therapeutic agents for various diseases.
Industry: In industry, this compound may be used in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism by which (3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine exerts its effects involves its interaction with molecular targets such as proteins or enzymes. The compound’s structure allows it to fit into specific binding sites, potentially altering the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
- 3-(1H-Pyrrol-1-yl)-2-dibenzofuranamine
- Naphtho[1,2-b]benzofuran derivatives
Comparison: Compared to similar compounds, (3-(1H-Pyrrol-1-yl)dibenzo(b,d)furan-2-yl)amine stands out due to its unique combination of a pyrrole ring and a dibenzofuran moiety. This structure provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
72499-57-1 |
|---|---|
Molekularformel |
C16H12N2O |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
3-pyrrol-1-yldibenzofuran-2-amine |
InChI |
InChI=1S/C16H12N2O/c17-13-9-12-11-5-1-2-6-15(11)19-16(12)10-14(13)18-7-3-4-8-18/h1-10H,17H2 |
InChI-Schlüssel |
HUTYLHPVBPJFHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)N4C=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


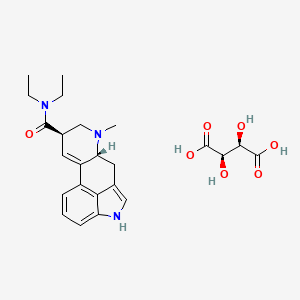
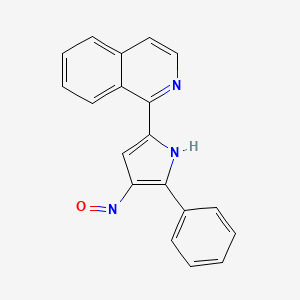
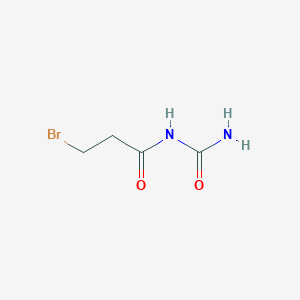
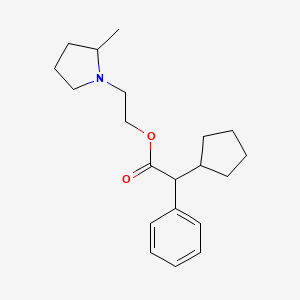
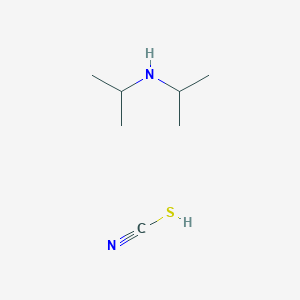

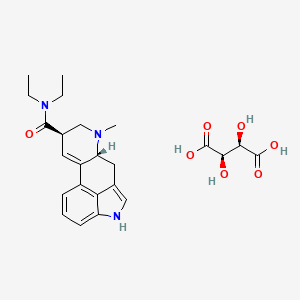
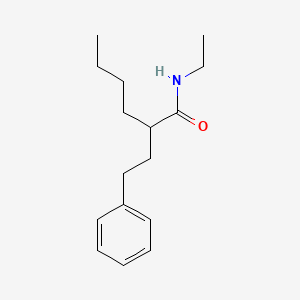
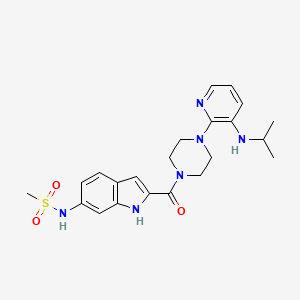
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)

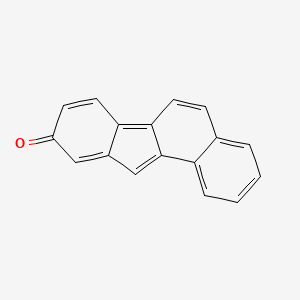
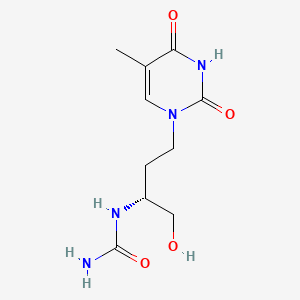
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)
